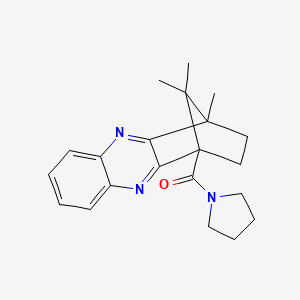
pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H25N3O and its molecular weight is 335.451. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Pyrrolidin-1-yl(4,11,11-trimethyl-3,4-dihydro-1,4-methanophenazin-1(2H)-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its structural similarities to known psychoactive substances. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H25N3O with a molecular weight of 351.45 g/mol. Its structure features a pyrrolidine ring and a phenazine moiety, which are significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific mechanism of action for this compound is not fully elucidated but may involve:
- Dopaminergic Activity : Potential modulation of dopamine receptors could contribute to stimulant effects.
- Serotonergic Activity : Interaction with serotonin receptors may explain mood-enhancing properties.
In vitro Studies
In vitro studies have shown that the compound exhibits:
- Antidepressant-like Effects : Animal models suggest that it may alleviate symptoms associated with depression by enhancing serotonergic signaling.
- Stimulant Properties : Evidence from behavioral assays indicates increased locomotor activity in rodents.
In vivo Studies
In vivo studies further support its potential as a psychoactive agent:
- Efficacy in Animal Models : Research conducted on rodent models has demonstrated significant changes in behavior indicative of stimulant effects. For instance, increased activity levels were observed after administration of the compound.
| Study Type | Findings |
|---|---|
| In vitro | Antidepressant-like effects in cell cultures |
| In vivo | Increased locomotor activity in rodents |
Case Studies
Case Study 1: Behavioral Analysis in Rodents
A study published in 2023 investigated the effects of the compound on rodent behavior. Researchers administered varying doses and observed significant increases in exploratory behavior and reduced anxiety-like responses compared to control groups.
Case Study 2: Neuropharmacological Assessment
Another study focused on neuropharmacological assessments where the compound was evaluated for its effects on neurotransmitter levels. Results indicated elevated levels of serotonin and dopamine post-administration, supporting its potential as a dual-action antidepressant and stimulant.
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations reveal that:
- Dose-dependent Toxicity : Higher doses can lead to adverse effects such as increased heart rate and anxiety.
- Long-term Effects : Chronic exposure studies are necessary to determine the long-term safety profile.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-(12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-19(2)20(3)10-11-21(19,18(25)24-12-6-7-13-24)17-16(20)22-14-8-4-5-9-15(14)23-17/h4-5,8-9H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAFMAOKCVDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)N5CCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













